molecular formula C6H5BrF2N2 B13126239 4-Bromo-5-(difluoromethyl)pyridin-2-amine

4-Bromo-5-(difluoromethyl)pyridin-2-amine

Cat. No.: B13126239
M. Wt: 223.02 g/mol
InChI Key: JEUUVBYOSQJRSI-UHFFFAOYSA-N
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Description

4-Bromo-5-(difluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4BrF2N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and difluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(difluoromethyl)pyridin-2-amine typically involves the bromination and difluoromethylation of pyridine derivatives. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst, potassium phosphate, and a solvent mixture of dioxane and water .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(difluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce various aryl-substituted pyridine derivatives .

Scientific Research Applications

4-Bromo-5-(difluoromethyl)pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-(difluoromethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-(difluoromethyl)pyridin-2-amine is unique due to the specific positioning of the bromine and difluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in chemical synthesis and research.

Properties

Molecular Formula

C6H5BrF2N2

Molecular Weight

223.02 g/mol

IUPAC Name

4-bromo-5-(difluoromethyl)pyridin-2-amine

InChI

InChI=1S/C6H5BrF2N2/c7-4-1-5(10)11-2-3(4)6(8)9/h1-2,6H,(H2,10,11)

InChI Key

JEUUVBYOSQJRSI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)C(F)F)Br

Origin of Product

United States

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